
Platinum;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum-tin intermetallic nanoparticles can be achieved through various methods. One common approach involves the use of hexamethyldisilazane (HMDS) in conjunction with tin(II) chloride (SnCl₂). This method allows for the preparation of different stoichiometries of platinum-tin compounds, such as Pt₃Sn, PtSn, PtSn₂, and PtSn₄ .
Industrial Production Methods: In industrial settings, the production of platinum-tin compounds often involves high-temperature reduction processes. These methods typically require precise control of temperature and atmosphere to ensure the desired stoichiometry and phase purity of the resulting intermetallic compounds .
Chemical Reactions Analysis
Types of Reactions: Platinum-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, these compounds are known for their activity in catalytic CO oxidation and ethanol oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of platinum-tin compounds include oxygen (O₂) and carbon monoxide (CO) for oxidation reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of platinum-tin compounds depend on the specific reaction conditions. For example, in the catalytic CO oxidation reaction, the primary product is carbon dioxide (CO₂) .
Scientific Research Applications
Platinum-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including ethanol oxidation and CO oxidation . In biology and medicine, platinum-tin compounds are explored for their potential use in anticancer therapies due to their ability to form stable complexes with biological molecules . Additionally, these compounds find applications in the industry as catalysts for fuel cells and other electrochemical devices .
Mechanism of Action
The mechanism of action of platinum-tin compounds in catalytic reactions involves the interaction of the platinum and tin atoms with the reactants. For example, in the ethanol oxidation reaction, the presence of platinum-tin bonds on the surface of the nanoparticles enhances the specific activity by lowering the binding energy between carbon monoxide and the platinum-tin surface . This results in improved catalytic performance and stability.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Platinum-tin compounds are often compared with other intermetallic compounds, such as platinum-copper (PtCu) and platinum-silver (PtAg). While all these compounds exhibit catalytic properties, platinum-tin compounds are unique in their ability to achieve higher specific current densities and enhanced stability in long-term tests .
List of Similar Compounds:- Platinum-copper (PtCu)
- Platinum-silver (PtAg)
- Platinum-nickel (PtNi)
- Platinum-ruthenium (PtRu)
Properties
Molecular Formula |
PtSn |
|---|---|
Molecular Weight |
313.79 g/mol |
IUPAC Name |
platinum;tin |
InChI |
InChI=1S/Pt.Sn |
InChI Key |
FHMDYDAXYDRBGZ-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


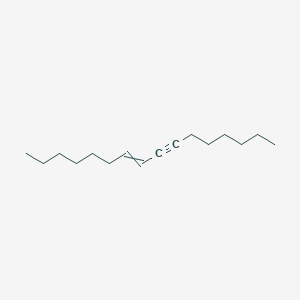
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
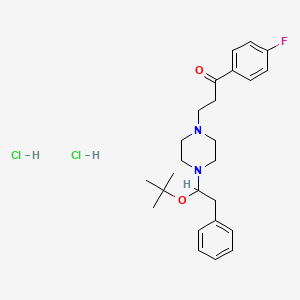
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
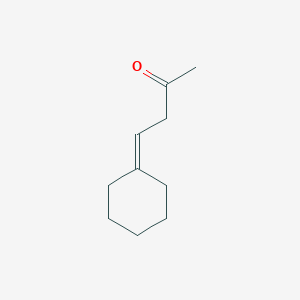
silane](/img/structure/B14713525.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
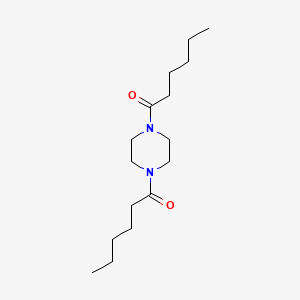

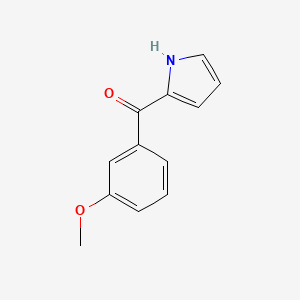
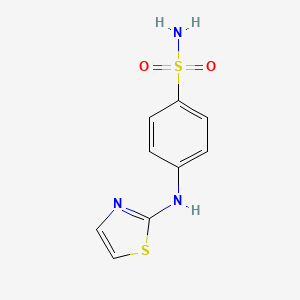
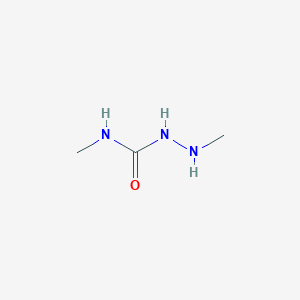
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
